molecular formula C7H16O2 B8485141 1-Isopropoxy-2-butanol

1-Isopropoxy-2-butanol

Cat. No.: B8485141
M. Wt: 132.20 g/mol
InChI Key: LHVVHKMPOOYTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropoxy-2-butanol is a glycol ether compound that serves as a versatile reagent for specialized research and development. Its structure, featuring both ether and alcohol functional groups, classifies it as an alkoxy alkanol, a family of non-ionic amphiphilic molecules known to act as effective surfactants and solvents . As a potential green solvent, this compound can be investigated for formulating paints, coatings, and cleaning agents, where its balanced hydrophilicity and lipophilicity promote the solubilization of various polymers and resins . In energy research, closely related alkoxy alkanols are recognized for their octane-enhancing and pollution-reducing properties when used as additives to gasoline, suggesting a promising application area for this compound in developing renewable biofuels . Furthermore, in the field of synthetic biochemistry, the stability of similar oxygenated compounds in enzyme-driven systems highlights their potential utility in designing cell-free bio-production pathways for high-value chemicals . Researchers can leverage the physicochemical properties of this compound, such as its boiling point, viscosity, and miscibility with other organic solvents, to engineer novel reaction media or advanced material formulations. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

1-propan-2-yloxybutan-2-ol

InChI

InChI=1S/C7H16O2/c1-4-7(8)5-9-6(2)3/h6-8H,4-5H2,1-3H3

InChI Key

LHVVHKMPOOYTEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Isopropoxy 2 Butanol

Regioselective Etherification Strategies for 1,2-Butanediol (B146104) Precursors

The regioselective etherification of 1,2-butanediol is a critical step in the synthesis of 1-isopropoxy-2-butanol, as it dictates the position of the isopropoxy group on the butane (B89635) backbone. The primary challenge lies in selectively targeting the primary hydroxyl group over the secondary one. Several advanced strategies have been explored to achieve this selectivity.

Catalytic Hydrogenolysis of Cyclic Ketal Intermediates (e.g., Dioxolane Derivatives)

A prominent strategy for achieving regioselective synthesis involves the formation of a cyclic ketal intermediate, specifically a dioxolane derivative, from 1,2-butanediol and acetone (B3395972). This intermediate, 2-ethyl-2-methyl-1,3-dioxolane (B31296), is then subjected to catalytic hydrogenolysis, which cleaves the ketal ring to yield the desired this compound. This multi-step approach offers a high degree of control over the final product's structure.

The formation of the dioxolane is typically carried out in the presence of an acid catalyst. The subsequent hydrogenolysis is a key step where the regioselectivity is determined. The cleavage of the C-O bond during hydrogenolysis preferentially occurs at the less sterically hindered position, leading to the formation of the primary ether.

Research on analogous diols, such as 1,2-propanediol, has shown that the hydrogenolysis of the corresponding dioxolane (2,2,4-trimethyl-1,3-dioxolane) can yield 1-isopropoxy-2-propanol (B1605520) with high regioselectivity, reaching up to 87–91%. google.com This suggests that a similar approach with the 1,2-butanediol derivative would also favor the formation of this compound.

Reductive Alkylation Approaches in Glycol Ether Synthesis

Reductive alkylation offers a more direct route to this compound from 1,2-butanediol and acetone. This one-pot reaction is believed to proceed through the in-situ formation of a cyclic ketal intermediate, which is then hydrogenated over a bifunctional catalyst. google.com This method is advantageous as it combines two reaction steps into a single process, thereby improving process efficiency.

The success of this approach hinges on the careful selection of a catalyst that possesses both acidic sites for ketal formation and metallic sites for hydrogenation. The reaction conditions, particularly temperature, play a crucial role. An optimal temperature is required to balance the rate of hydrogenolysis with the equilibrium concentration of the intermediate ketal. google.com Studies on the reductive alkylation of 1,2-propanediol with acetone have demonstrated that the yield of the corresponding isopropoxy propanol (B110389) is highly dependent on the reaction temperature, with an optimal temperature leading to significantly higher yields. justia.com

Investigation of Catalyst Systems for this compound Synthesis

The choice of catalyst is paramount in directing the synthesis of this compound towards high yield and selectivity. Both heterogeneous and homogeneous catalyst systems have been investigated for the etherification of diols and related reactions.

Heterogeneous Catalysis in Isopropoxybutanol Formation

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture and potential for reuse. For the synthesis of glycol ethers, various solid acid and metal-supported catalysts have been explored.

In the context of the reductive alkylation and cyclic ketal hydrogenolysis pathways, bifunctional catalysts are of particular interest. These catalysts typically consist of a noble metal (e.g., Palladium) supported on an acidic material (e.g., aluminosilicate). justia.com The acidic support facilitates the formation of the dioxolane intermediate, while the metal component catalyzes the subsequent hydrogenation and ring-opening.

For the direct etherification of diols, solid acid catalysts such as zeolites and sulfated zirconia have shown promise in promoting the reaction. rsc.org The pore structure and acidity of these materials can influence the regioselectivity of the etherification.

Catalyst TypeSupport/Active PhaseKey FeaturesRelevant Application
Bifunctional Pd/Al-HMS(20)Combines acidic and hydrogenation sitesReductive alkylation of diols justia.com
Solid Acid Zeolites (e.g., H-Beta)Shape selectivity, tunable acidityDehydration and etherification of diols researchgate.net
Solid Acid Sulfated ZirconiaStrong acid sitesEtherification reactions rsc.org

Homogeneous Catalyst Design and Optimization for Ether Synthesis

Homogeneous catalysts, while often exhibiting high activity and selectivity, present challenges in terms of separation and recycling. However, they are invaluable for fundamental studies of reaction mechanisms and for achieving specific selectivities that may be difficult with heterogeneous systems.

For the acid-catalyzed formation of the dioxolane intermediate and its subsequent ring-opening, Brønsted acids such as p-toluenesulfonic acid can be employed. mdpi.com In the context of regioselective etherification, tin(II) halide catalysts have been shown to be effective for the mono-etherification of vicinal diols, offering a high degree of regioselectivity. scispace.com The mechanism involves the formation of a tin chelate with the diol, which activates one hydroxyl group for nucleophilic attack.

Recent research has also explored the use of ionic liquids as environmentally benign catalysts for the synthesis of propylene (B89431) glycol ethers from propylene oxide. plu.mx These catalysts have demonstrated high efficiency and can be recycled, offering a bridge between homogeneous and heterogeneous catalysis. plu.mx

Catalyst TypeExampleKey FeaturesRelevant Application
Brønsted Acid p-Toluenesulfonic acidStrong acid, soluble in organic mediaAcetal formation, etherification mdpi.com
Lewis Acid Tin(II) ChlorideChelating ability, regioselective activationMono-etherification of vicinal diols scispace.comresearchgate.net
Ionic Liquid Choline Hydroxide (B78521)"Green" solvent, high basicitySynthesis of propylene glycol ethers researchgate.net

Mechanistic Elucidation of Reaction Pathways in Isopropoxybutanol Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The primary mechanistic considerations revolve around the regioselectivity of the etherification process.

In the catalytic hydrogenolysis of the 2-ethyl-2-methyl-1,3-dioxolane intermediate , the reaction is believed to proceed via protonation of one of the dioxolane oxygen atoms by an acidic site on the catalyst. This is followed by nucleophilic attack of a hydride species (from H2 on the metal surface) at one of the adjacent carbon atoms. The regioselectivity arises from the preferential attack at the less sterically hindered carbon atom (the one derived from the primary hydroxyl group of 1,2-butanediol), leading to the formation of this compound.

The reductive alkylation pathway is thought to follow a similar sequence of events, but all occurring on the surface of a single bifunctional catalyst. google.com 1,2-butanediol and acetone first react at an acid site to form the dioxolane intermediate. This intermediate then undergoes hydrogenolysis at a nearby metal site. The close proximity of the acid and metal sites is believed to enhance the efficiency of this tandem reaction.

For direct acid-catalyzed etherification of 1,2-butanediol with isopropanol (B130326) , the mechanism likely involves the protonation of one of the hydroxyl groups of the diol to form a good leaving group (water). The isopropanol then acts as a nucleophile, attacking the carbon atom of the protonated hydroxyl group. The regioselectivity in this case would be influenced by the relative stabilities of the carbocation-like transition states formed at the primary and secondary positions, as well as steric hindrance. Generally, SN2-type reactions would favor attack at the less hindered primary position, while SN1-type reactions might favor the formation of a more stable secondary carbocation. The reaction conditions and the nature of the acid catalyst would play a significant role in determining the dominant pathway. acs.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The reaction between propylene oxide and an alcohol such as isopropanol can theoretically yield two isomers: the primary ether (2-isopropoxy-1-propanol) and the secondary ether (this compound). The distribution of these isomers is highly dependent on the nature of the catalyst and the reaction mechanism it promotes. Basic catalysts typically favor the formation of the secondary ether, this compound, through a nucleophilic attack on the less sterically hindered carbon atom of the propylene oxide ring. In contrast, acidic catalysts can lead to a mixture of both primary and secondary ethers.

To achieve high selectivity and yield of this compound, researchers have explored a variety of catalytic systems and reaction setups. The optimization of these parameters is crucial for developing an economically viable and environmentally benign synthesis process.

Detailed Research Findings

Recent studies have focused on the use of heterogeneous catalysts to simplify product separation and catalyst recycling, thereby enhancing the sustainability of the process. The influence of reaction conditions on the catalytic performance is a central theme in these investigations.

Effect of Catalyst Type:

The choice of catalyst is paramount in directing the reaction towards the desired product. Solid acid catalysts, such as zeolites and ion-exchange resins, have been investigated for the alcoholysis of propylene oxide. The acidic properties of these materials, including the strength and concentration of acid sites, play a significant role in both the activity and selectivity of the reaction. For instance, the acid strength of a zeolite catalyst has been shown to be a dominant factor in the selectivity of propylene oxide isomerization, a competing side reaction.

Basic catalysts are generally preferred for the synthesis of this compound due to their higher selectivity towards the secondary ether. Anion exchange resins, for example, have been effectively employed as catalysts. The performance of these resins can be influenced by their structural properties and the nature of the active sites.

The following table summarizes the performance of different catalysts under optimized conditions for the synthesis of propylene glycol ethers. While not exclusively for this compound, the data provides valuable insights into the catalytic systems employed for this class of compounds.

CatalystReaction Temperature (°C)Propylene Oxide Conversion (%)Selectivity to Propylene Glycol Ethers (%)
Al-modified TS-1Not SpecifiedNot Specified91.53
Anion Exchange Resin70-100>95High

Effect of Reaction Temperature:

Reaction temperature is a critical parameter that significantly impacts both the reaction rate and the selectivity. Generally, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can promote the formation of undesirable byproducts, such as di- and tri-propylene glycol ethers, thereby reducing the selectivity for this compound. Studies on the synthesis of similar glycol ethers have shown that an optimal temperature range exists where both high conversion and high selectivity can be achieved. For instance, in the synthesis of propylene glycol methyl ether using a heterogeneous basic catalyst, the reaction zone temperature is maintained between 70 to 100°C.

Effect of Reactant Molar Ratio:

The molar ratio of isopropanol to propylene oxide is another crucial factor influencing the product distribution. A higher molar ratio of isopropanol is generally employed to favor the formation of the monoether and suppress the formation of higher molecular weight oligomers. An excess of the alcohol ensures that the propylene oxide preferentially reacts with isopropanol rather than with the newly formed this compound. The optimization of this ratio is a balance between maximizing the yield of the desired product and the economic feasibility of recovering the excess alcohol.

The table below illustrates the effect of varying reaction conditions on the synthesis of propylene glycol ethers, providing a general understanding of the trends observed in these systems.

ParameterCondition 1Condition 2Effect on Yield/Selectivity
TemperatureLowHighIncreased rate, potentially lower selectivity
Isopropanol:Propylene Oxide RatioLowHighIncreased selectivity to monoether

Chemical Reactivity and Transformation Studies of 1 Isopropoxy 2 Butanol

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol group in 1-isopropoxy-2-butanol is readily susceptible to oxidation, yielding the corresponding ketone, 1-isopropoxy-2-butanone. The presence of the stable ether group requires careful selection of reaction conditions to ensure selective transformation of the alcohol. studymind.co.uk

The selective oxidation of the secondary hydroxyl group in this compound, without cleaving the ether linkage, is a critical transformation. This requires chemo- and regioselective methods that specifically target the C-H bond of the alcohol carbon. rug.nl Strong oxidizing agents, such as chromic acid (H₂CrO₄) formed from potassium dichromate (K₂Cr₂O₇) in acidic solution, are effective for this purpose. studymind.co.uk Secondary alcohols are efficiently converted to ketones using these reagents, and the reaction typically stops at the ketone stage as there are no further hydrogens on the carbonyl carbon to be oxidized without breaking carbon-carbon bonds. studymind.co.uktruman.edu

The reaction is highly selective for the alcohol moiety because the ether group is generally inert to these oxidizing conditions. openstax.org Alternative, milder methods like the Swern oxidation or using reagents such as pyridinium (B92312) chlorochromate (PCC) can also achieve this transformation, often under less harsh conditions and with high yields. chemistrysteps.com Catalytic methods employing transition metals like ruthenium or iron have also been developed for the chemoselective oxidation of secondary alcohols in the presence of other functional groups. slideshare.netrsc.org

Table 1: Selective Oxidation Methods for this compound

Reagent/SystemProductTypical ConditionsSelectivity
K₂Cr₂O₇ / H₂SO₄ (Jones Reagent)1-Isopropoxy-2-butanoneAqueous acetone (B3395972)High for secondary alcohol
Pyridinium Chlorochromate (PCC)1-Isopropoxy-2-butanoneDichloromethane (CH₂Cl₂)High, mild conditions
Swern Oxidation (DMSO, (COCl)₂, Et₃N)1-Isopropoxy-2-butanoneLow temperature (-78 °C)Excellent, avoids heavy metals
Iron(II) catalyst / H₂O₂1-Isopropoxy-2-butanoneRoom temperatureHigh chemoselectivity

The mechanism for the oxidation of secondary alcohols by chromium(VI) reagents like dichromate has been extensively studied. acs.org The process, as proposed by Westheimer, begins with the rapid and reversible formation of a chromate (B82759) ester from the alcohol and chromic acid. truman.edukhanacademy.org

This is followed by the rate-determining step, which involves the abstraction of the proton from the carbon bearing the hydroxyl group by a base (commonly water). truman.edukhanacademy.org This step proceeds via a mechanism analogous to an E2 elimination, where the C-H bond is broken, and the chromium atom is reduced from Cr(VI) to Cr(IV) as it accepts electrons, leading to the formation of the carbon-oxygen double bond of the ketone. chemistrysteps.com

The key steps are:

Formation of Chromate Ester: The alcohol's oxygen atom attacks the chromium atom of chromic acid, and after proton transfers, a chromate ester is formed.

Proton Abstraction: A base removes the hydrogen atom from the carbon that was attached to the hydroxyl group.

Elimination and Ketone Formation: Concurrently with proton abstraction, the O-Cr bond cleaves, with the electrons moving to form the C=O π-bond. The chromium species is eliminated as a reduced form. chemistrysteps.comkhanacademy.org

This mechanism explains why tertiary alcohols are resistant to oxidation under these conditions, as they lack the necessary hydrogen atom on the alpha-carbon. studymind.co.uk

Reduction Reactions and Hydrogenation of Derived Species

The primary species derived from this compound is its oxidation product, 1-isopropoxy-2-butanone. This ketone can be readily reduced back to the parent secondary alcohol through various hydrogenation methods. Catalytic transfer hydrogenation is a particularly effective technique. acs.org

In this process, a hydrogen donor, such as 2-propanol, is used in conjunction with a metal catalyst to reduce the ketone. acs.org Ruthenium(II) and Cobalt(III) complexes are among the most efficient catalysts for this transformation, achieving high yields and turnover frequencies. acs.orgthieme-connect.com The reaction is often facilitated by a base, like potassium hydroxide (B78521) (KOH), and proceeds under relatively mild conditions, such as refluxing in 2-propanol. acs.org For instance, the reduction of ketones similar to 1-isopropoxy-2-butanone can achieve conversions of over 95%. acs.orgresearchgate.net The presence of the α-alkoxy group can influence reactivity, but high enantioselectivities can be achieved in asymmetric transfer hydrogenation using appropriate chiral catalysts. thieme-connect.comacs.org

Table 2: Catalytic Transfer Hydrogenation of 1-Isopropoxy-2-butanone

Catalyst SystemHydrogen DonorProductKey Features
Ruthenium(II) Complexes (e.g., Noyori-type)2-Propanol or HCOOH/NEt₃This compoundHigh efficiency and enantioselectivity
Cobalt(III)-NHC Complexes2-Propanol / KOHThis compoundHigh conversion rates and turnover frequencies
Palladium on Silica (Pd@SiO₂)NaBH₄ / H₂OThis compoundEco-friendly, high conversion and selectivity

Ether Cleavage and Trans-etherification Processes

The ether linkage in this compound is generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic substitution, following either an Sₙ1 or Sₙ2 pathway depending on the structure of the groups attached to the ether oxygen.

For this compound, both carbons attached to the ether oxygen are secondary. In such cases, the reaction can be complex, potentially proceeding through a mixture of Sₙ1 and Sₙ2 pathways. masterorganicchemistry.com The general mechanism involves:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms. In an Sₙ2 mechanism, the attack occurs at the less sterically hindered carbon. pressbooks.pub In an Sₙ1 mechanism, the protonated ether would dissociate to form the more stable carbocation, which is then attacked by the halide. libretexts.org

Given the secondary nature of both sides of the ether, the Sₙ2 pathway would likely lead to a mixture of 2-bromobutane (B33332) and isopropanol (B130326), and 1-bromo-2-butanol (B1268025) and propane.

Trans-etherification , the exchange of an alkoxy group, is also a possible transformation. This reaction can be catalyzed by acids or bases. For example, reacting this compound with another alcohol (e.g., ethanol) in the presence of an iron(III) catalyst can lead to the formation of 1-ethoxy-2-butanol and isopropanol. acs.org Studies on similar propylene (B89431) glycol ethers have shown that trans-etherification can be achieved using various catalysts, including anion exchange resins and sodium alkoxides. nih.govresearchgate.net

Derivatization Reactions for Functional Group Interconversion

The secondary alcohol functionality of this compound serves as a key site for derivatization, allowing for its conversion into other important functional groups. masterorganicchemistry.com

One common derivatization is the conversion of the alcohol to an alkyl halide . This can be accomplished using several reagents. Treatment with hydrogen halides (HBr or HCl) can convert secondary alcohols to the corresponding alkyl halides, typically through an Sₙ1 mechanism involving a carbocation intermediate. chemistrysteps.comlibretexts.org To avoid potential carbocation rearrangements and achieve better control, reagents like thionyl chloride (SOCl₂) for producing alkyl chlorides, and phosphorus tribromide (PBr₃) for alkyl bromides, are often preferred. openstax.orgkhanacademy.org These reactions generally proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. chemistrysteps.com

Another significant derivatization is Fischer esterification , where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄) to form an ester. chemistrysteps.comorganic-chemistry.org This is an equilibrium-controlled reaction. fiveable.me To drive the reaction toward the ester product, an excess of either the alcohol or the carboxylic acid is used, or the water formed as a byproduct is removed from the reaction mixture. organic-chemistry.orgathabascau.ca For example, reacting this compound with acetic acid would yield 1-isopropoxy-2-butyl acetate (B1210297).

Table 3: Common Derivatization Reactions of this compound

ReactionReagentProduct Functional GroupMechanism
HalogenationHBrAlkyl BromideSₙ1
HalogenationSOCl₂, pyridineAlkyl ChlorideSₙ2
HalogenationPBr₃Alkyl BromideSₙ2
Fischer EsterificationR'-COOH / H⁺EsterNucleophilic Acyl Substitution

Theoretical and Computational Chemistry of 1 Isopropoxy 2 Butanol

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-isopropoxy-2-butanol. Methods such as Density Functional Theory (DFT), often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine the molecule's most stable three-dimensional structures. nih.gov These calculations can elucidate the complex interplay of steric and electronic effects that govern its conformational preferences.

The presence of both a hydroxyl (-OH) group and an ether (-O-) linkage allows for the formation of intramolecular hydrogen bonds. Computational models can predict the geometries and relative energies of various conformers, distinguishing between those with and without such internal bonding. The stability of these conformers is a delicate balance between the stabilizing energy of the hydrogen bond and the steric strain it might introduce.

Electronic structure analyses, such as Mulliken atomic charge calculations, reveal the distribution of electron density across the molecule. nih.gov These calculations typically show a negative potential around the oxygen atoms of the hydroxyl and ether groups, indicating their role as hydrogen bond acceptors, and a positive potential around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor. nih.gov This charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Conformational Analysis Data for this compound (Illustrative) This table is based on typical outcomes from DFT calculations for similar ether-alcohols and serves as an illustrative example.

ConformerKey Dihedral Angle (O-C-C-O)Relative Energy (kcal/mol)Intramolecular H-BondCalculated Dipole Moment (Debye)
Global Minimum (H-bonded)~60° (gauche)0.00Yes (OH···O-ether)2.1
Local Minimum (Extended)~180° (anti)2.5No1.8
Local Minimum (gauche-2)~-60° (gauche)3.1No1.9

Computational Studies of Reaction Mechanisms and Kinetics

Computational methods are invaluable for investigating the reaction pathways and kinetics of this compound, particularly in high-temperature environments like pyrolysis and combustion.

By drawing an analogy from computational studies on the pyrolysis of 2-butanol (B46777), the thermal decomposition of this compound can be predicted to proceed through several key channels. acs.orgnih.gov Thermochemical and kinetic analyses conducted using methods like CBS-QB3, G3, and DFT can map the potential energy surface for unimolecular decomposition. acs.orgnih.govnih.gov

At lower to moderate temperatures (≤ 700 K), the dominant decomposition pathway for analogous alcohols like 2-butanol is dehydration, leading to the formation of alkenes. acs.orgnih.gov For this compound, this would likely involve the elimination of a water molecule to form isopropoxy-butenes. At higher temperatures (≥ 800 K), simple bond fission reactions become more prevalent due to their higher pre-exponential factors. acs.orgnih.gov The weakest bonds, and therefore the most likely to break, would be the C-C and C-O bonds. Computational studies on similar compounds indicate that C-C bond fission channels often predominate at these higher temperatures. acs.orgucl.ac.uk

Key predicted pyrolysis pathways include:

Dehydration: Elimination of H₂O to form various isomers of isopropoxybutene.

C-C Bond Fission: Cleavage of the carbon backbone, for instance, between the C2 and C3 positions, yielding smaller radical species.

C-O Bond Fission: Breakage of either the ether linkage or the bond connecting the hydroxyl group, leading to the formation of alkoxy and alkyl radicals.

Hydrogen atom abstraction is a critical initial step in the oxidation and combustion of organic molecules. For this compound, the presence of both ether and alcohol functionalities creates multiple sites for abstraction by radicals such as OH, HO₂, and O₂.

Computational studies on related ethers and alcohols show that the C-H bonds adjacent (in the α-position) to the oxygen atoms are significantly weaker. rsc.orgresearchgate.net This is due to the electron-donating effect of the oxygen, which stabilizes the resulting carbon-centered radical. Therefore, the hydrogen atoms most susceptible to abstraction in this compound are those on the carbon atoms bonded to the ether oxygen and the hydroxyl oxygen. DFT calculations can quantify the activation barriers for abstraction from each unique C-H bond. nih.gov The energy barriers for abstraction at the α-position to the ether and hydroxyl groups are expected to be significantly lower than those for abstraction from other alkyl C-H bonds within the molecule. nih.govacs.org

Table 2: Calculated Activation Barriers for H-Atom Abstraction from this compound by OH Radical (Analogous Data) This table presents illustrative energy barriers based on computational studies of similar alkoxy alcohols.

Abstraction SiteC-H Bond TypeRelative Activation Energy (kcal/mol)
C2 (α to -OH)Secondary0.5
C1' (α to ether -O-)Tertiary0.8
C1 (β to -OH)Primary2.1
C3 (β to -OH)Secondary1.9
C4 (γ to -OH)Primary3.5

Molecular Dynamics Simulations for Intermolecular Interactions in Mixtures

Molecular Dynamics (MD) simulations are a powerful tool for exploring the condensed-phase behavior of this compound. Using classical force fields like OPLS-AA or CHARMM, MD simulations can model the complex network of intermolecular interactions in pure liquids and mixtures. nih.govmdpi.comresearchgate.net

The amphiphilic nature of this compound, with its polar hydroxyl and ether groups and nonpolar alkyl backbone, drives its structural organization in solution. Simulations of similar ether-alcohols reveal a rich variety of hydrogen bonding motifs. nih.govmdpi.com The primary interactions are intermolecular hydrogen bonds between the hydroxyl groups of two different molecules (OH-OH) and between the hydroxyl group of one molecule and the ether oxygen of another (OH-OE). mdpi.comresearchgate.net Studies have shown that OH-OH interactions are generally stronger than OH-OE interactions. nih.govmdpi.com

MD simulations can be used to calculate radial distribution functions (RDFs), which provide a probabilistic measure of the distance between specific atoms. The RDFs for oxygen atoms in the hydroxyl and ether groups can quantify the extent and geometry of hydrogen bonding. mdpi.com These simulations also show that as the concentration of such alcohols increases in aqueous or nonpolar solvents, they tend to form aggregates or clusters. nih.gov This self-association is a key factor influencing the macroscopic properties of the mixture, such as viscosity, density, and diffusion coefficients. nih.govresearchgate.net

Predictive Modeling of Spectroscopic Signatures and Their Interpretation

Computational chemistry provides essential tools for predicting and interpreting the spectroscopic signatures of molecules like this compound. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in structural elucidation.

Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities can be calculated using DFT methods. researchgate.net By performing these calculations on different stable conformers, a composite spectrum can be generated that accounts for the conformational flexibility of the molecule. Specific vibrational modes, such as the O-H stretch of the hydroxyl group, are particularly sensitive to hydrogen bonding. A broad peak in the 3200-3600 cm⁻¹ region typically indicates intermolecular hydrogen bonding, while a sharper peak at a higher frequency can be indicative of a free (non-bonded) O-H group or one involved in a weaker intramolecular bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. uncw.edu Since chemical shifts are highly sensitive to the local electronic environment, accurate predictions require averaging the calculated values over the Boltzmann-weighted population of the most stable conformers. uncw.edu This approach allows for a direct comparison with experimental spectra and can help resolve ambiguities in structural assignment. researchgate.net

Role of 1 Isopropoxy 2 Butanol As a Key Synthetic Intermediate

Utility in the Preparation of Advanced Organic Molecules

The dual functionality of 1-isopropoxy-2-butanol—a secondary hydroxyl group and an ether linkage—renders it a versatile building block in organic synthesis. The hydroxyl group can undergo a variety of chemical transformations, while the ether group provides stability and influences the solubility of the molecule and its derivatives.

The secondary alcohol group in this compound is readily available for esterification reactions. When reacted with carboxylic acids, acyl halides, or acid anhydrides, typically in the presence of an acid catalyst, it forms the corresponding esters. These esters are valuable in various industries as solvents, plasticizers, and fragrance components. For instance, the synthesis of propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA), a structurally similar compound, is achieved through the esterification of the corresponding glycol ether with acetic acid using a solid acid catalyst like Amberlyst-15. mdpi.com This process, which can be modeled to predict reaction kinetics, is indicative of the straightforward pathway to producing esters from this compound. mdpi.com

The reaction can be generalized as follows: this compound + Carboxylic Acid ⇌ 1-Isopropoxy-2-butyl Ester + Water

Furthermore, the hydroxyl group can be converted into an alkoxide by a strong base, which can then act as a nucleophile in a Williamson ether synthesis to produce more complex, unsymmetrical ethers. This reaction involves the alkoxide displacing a halide from an alkyl halide, expanding the range of ethers that can be synthesized from this intermediate.

While not a direct intermediate in the synthesis of the well-known beta-blocker Bisoprolol, the structure of this compound is analogous to key fragments of such pharmaceuticals. The synthesis of Bisoprolol involves the key intermediate 4-((2-isopropoxyethoxy)methyl)phenol, which contains an isopropoxy ether group. ijper.org This intermediate is typically synthesized from 4-hydroxybenzyl alcohol and 2-isopropoxyethanol. ijper.org The subsequent steps involve reaction with epichlorohydrin (B41342) and then isopropylamine (B41738) to form the final active pharmaceutical ingredient (API). ijper.orgdshs-koeln.demdpi.com

This synthetic strategy highlights the importance of ether-alcohol structures in building complex drug molecules. By analogy, this compound could serve as a precursor for novel pharmaceutical compounds. For example, its hydroxyl group could be converted to a leaving group, allowing for the introduction of an amine, or it could be reacted with epichlorohydrin to generate an epoxide, a versatile functional group for further reactions. The reaction of similar chlorohydrins, such as 1-chloro-2-propanol, with amines like isopropylamine is known to produce amino alcohols, which are core structures in many beta-blockers. umich.edu The isopropoxy group in this compound could be retained in the final molecule to modulate properties like lipophilicity, which is crucial for a drug's pharmacokinetic profile.

Process Chemistry Research for Industrial Scale-Up

The industrial production of glycol ethers like this compound is a well-established process, typically involving the reaction of an alcohol with an epoxide. In the case of this compound, the reactants are isopropanol (B130326) and propylene oxide. The reaction mechanism and product distribution are highly dependent on the type of catalyst used. researchgate.net

Base-catalyzed synthesis : Using basic catalysts such as sodium hydroxide (B78521) (NaOH) or specialized ionic liquids, the isopropoxide ion (formed from isopropanol) attacks the less sterically hindered carbon of the propylene oxide ring. researchgate.net This leads to the preferential formation of the secondary alcohol, 1-isopropoxy-2-propanol (B1605520), which is the dominant isomer. researchgate.net

Acid-catalyzed synthesis : In the presence of acid catalysts, the reaction can proceed through a different mechanism, potentially leading to a mixture of isomers, including the primary alcohol 2-isopropoxy-1-propanol. researchgate.net

For industrial scale-up, research focuses on optimizing reaction conditions to maximize yield and selectivity for the desired isomer while minimizing byproducts. Key parameters investigated include temperature, pressure, and the molar ratio of reactants. researchgate.net The use of heterogeneous catalysts, such as certain zeolites or functionalized resins, is particularly attractive for large-scale operations as they simplify catalyst separation and recycling, leading to more efficient and environmentally friendly processes. researchgate.net Technologies like catalytic distillation, where the reaction and separation occur in a single unit, are also explored to enhance process efficiency for producing related glycol ethers. google.com

Table 1: Catalyst Types and Their Impact on Propylene Glycol Ether Synthesis
Catalyst TypePrimary Product IsomerKey Advantages for Scale-UpReferences
Basic (e.g., NaOH, Basic Ionic Liquids)1-Alkoxy-2-propanol (Secondary Alcohol)High selectivity for the less toxic secondary alcohol isomer. researchgate.net
Acidic (e.g., H₂SO₄, Acidic Zeolites)2-Alkoxy-1-propanol (Primary Alcohol)Can be effective but may lead to more byproducts and the more toxic primary alcohol. researchgate.net
Heterogeneous (e.g., MCM-41, Amberlyst-15)Varies with catalyst acidity/basicityEase of separation and catalyst recycling, suitable for continuous flow reactors. mdpi.comresearchgate.net

Exploration of Bio-Based Feedstocks for Intermediate Production

In the drive towards a sustainable chemical industry, significant research is dedicated to producing chemicals from renewable resources. The synthesis of this compound can be made more sustainable by sourcing its precursors, isopropanol and propylene oxide, from biomass.

Bio-isopropanol and Bio-butanol: Isopropanol can be produced through the fermentation of biomass-derived sugars by genetically engineered microorganisms like E. coli or through the isopropanol-butanol-ethanol (IBE) fermentation process using certain strains of Clostridium. mdpi.com Butanol, a closely related C4 alcohol, is also produced via acetone-butanol-ethanol (ABE) fermentation from lignocellulosic biomass, such as agricultural residues. nih.govcelignis.comusda.gov These fermentation routes provide a direct pathway from renewable feedstocks to one of the key starting materials. mdpi.com

Bio-propylene oxide: Propylene oxide is traditionally derived from petroleum. However, green routes are being actively developed. One promising pathway involves the conversion of bio-based glycerol, a byproduct of biodiesel production, into propylene glycol through hydrogenolysis. nih.govresearchgate.net The resulting propylene glycol can then be dehydrated to produce propylene oxide. rsc.org

The integrated pathway from biomass to this compound involves several steps:

Advanced Analytical and Spectroscopic Characterization of 1 Isopropoxy 2 Butanol

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and can help deduce its elemental composition. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of individual components in a mixture. jmchemsci.comjmchemsci.com

For 1-isopropoxy-2-butanol (C₇H₁₆O₂), the molecular weight is 132.20 g/mol . The molecular ion peak (M⁺·) would be observed at m/z 132 in an electron ionization (EI) mass spectrum. The analysis of the fragmentation pattern provides a molecular fingerprint that is invaluable for structural confirmation. The fragmentation of this compound is expected to be directed by its two functional groups: the ether and the secondary alcohol.

Key expected fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation for both ethers and alcohols. youtube.com Cleavage of the C-C bond adjacent to the oxygen atom can occur on either side.

Loss of a propyl radical (·CH₂CH₂CH₃) from the molecular ion would yield a fragment at m/z 73.

Loss of an ethyl radical (·CH₂CH₃) from the butanol side would result in a fragment at m/z 103.

The most significant alpha-cleavage is often the loss of the largest alkyl group from the carbon bearing the hydroxyl group, which would involve the loss of an ethyl group to form a resonance-stabilized ion at m/z 45.

Dehydration: Alcohols readily lose a molecule of water (18 Da) under EI conditions, leading to a peak at M-18. For this compound, this would result in a fragment ion at m/z 114.

Ether Fragmentation: Cleavage of the C-O bond can lead to the formation of an isopropyl cation at m/z 43.

The table below summarizes the prominent expected fragments in the mass spectrum of this compound.

m/z ValueProposed Fragment IonFragmentation Pathway
132[C₇H₁₆O₂]⁺·Molecular Ion (M⁺·)
117[C₆H₁₃O₂]⁺Loss of ·CH₃
114[C₇H₁₄O]⁺·Dehydration (Loss of H₂O)
103[C₅H₁₁O₂]⁺Alpha-cleavage (Loss of ·C₂H₅)
73[C₄H₉O]⁺Alpha-cleavage at ether
59[C₃H₇O]⁺Isopropoxy fragment or cleavage product
45[C₂H₅O]⁺Alpha-cleavage (Loss of ·C₅H₁₁)
43[C₃H₇]⁺Isopropyl cation

Note: This is an interactive data table based on predicted mass spectrometry fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. nih.gov While both are based on molecular vibrations, they operate on different principles and have different selection rules, often providing complementary information.

The spectrum of this compound would be characterized by the vibrations of its key functional groups:

O-H Group: The alcohol group will give rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The corresponding O-H stretching in the Raman spectrum is typically weak.

C-H Group: Multiple sharp bands will appear in the 2850-3000 cm⁻¹ region in both IR and Raman spectra, corresponding to the stretching vibrations of the various methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.

C-O Group: The C-O stretching vibrations will produce strong bands in the IR spectrum in the fingerprint region of 1050-1250 cm⁻¹. The ether C-O-C stretch and the alcohol C-O stretch will likely appear as distinct, strong absorptions in this region. These vibrations are also Raman active.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy TypeIntensity
O-H Stretch3200 - 3600IRStrong, Broad
C-H Stretch (sp³)2850 - 3000IR, RamanStrong (IR), Medium (Raman)
C-H Bend1350 - 1470IR, RamanMedium
C-O-C Stretch (Ether)1080 - 1150IRStrong
C-O Stretch (Alcohol)1050 - 1100IRStrong

Note: This is an interactive data table of predicted vibrational frequencies.

Chromatographic Method Development for Purity Assessment and Isomer Separation

Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. chromforum.org For this compound, gas chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most suitable method for purity assessment and isomer separation. Glycol ethers are often produced as mixtures of isomers, making high-resolution chromatography essential for quality control. restek.comscientistlive.com

The primary challenge in the analysis of this compound is its separation from structural isomers, such as 2-isopropoxy-1-butanol, and other related impurities. The development of a robust chromatographic method requires careful optimization of several parameters:

Column Selection: A capillary GC column with a mid-polarity stationary phase is ideal. Phases such as those containing cyanopropylphenyl groups (like in 624-type or Rxi-1301Sil MS columns) offer excellent selectivity for separating glycol ether isomers. scientistlive.comgcms.cz

Temperature Program: A programmed temperature ramp is necessary to ensure the efficient elution of the target analyte while separating it from both more volatile and less volatile impurities.

Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium or hydrogen) is crucial for achieving the best separation efficiency.

A well-developed GC-MS method not only confirms the purity of a this compound sample but also allows for the tentative identification of any impurities based on their mass spectra.

ParameterRecommended ConditionPurpose
Technique Gas Chromatography-Mass Spectrometry (GC-MS)Separation, Identification, and Quantification
Column Rxi-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or similarIsomer Separation and Peak Shape
Carrier Gas HeliumInert mobile phase
Inlet Temperature 250 °CEnsure complete volatilization
Oven Program 40 °C (hold 2 min), ramp to 240 °C at 15 °C/minSeparation of components by boiling point
Detector Mass SpectrometerIdentification and Quantification

Note: This is an interactive data table outlining a hypothetical chromatographic method.

Future Research Trajectories and Interdisciplinary Perspectives

Integration with Green Chemistry Principles in Synthesis and Application

The alignment of chemical manufacturing with green chemistry principles is a paramount goal for achieving sustainability. For 1-Isopropoxy-2-butanol, this involves reimagining its lifecycle, from feedstock sourcing to end-use application.

A primary focus is the utilization of renewable feedstocks. Traditionally, the synthesis of this compound relies on the reaction of petroleum-derived propylene (B89431) oxide and isopropanol (B130326). Emerging research, however, explores bio-based routes to these precursors. Propylene glycol, a derivative of bio-glycerol (a byproduct of biodiesel production), can be catalytically dehydrated to produce propylene oxide. researchgate.netdicp.ac.cn This creates a pathway to "green" propylene oxide, significantly reducing the carbon footprint of the final ether product. researchgate.net Similarly, isopropanol can be produced through the hydrogenation of acetone (B3395972), which can be derived from renewable sources, or via direct fermentation routes, further enhancing the bio-based content of the final product. mdpi.com

The application of this compound as a green solvent is another significant area of research. Its physical properties make it an effective replacement for more hazardous solvents. Propylene glycol ethers are noted for providing good solvency for a wide variety of resins, including epoxies, acrylics, and polyurethanes, while exhibiting lower toxicity. solventis.net This makes them suitable for reformulating products like paints, coatings, and cleaners to meet stricter environmental and safety regulations. solventis.net

Table 1: Green Chemistry Approaches for this compound Lifecycle
Lifecycle StageTraditional MethodGreen Chemistry ApproachKey Benefits
Feedstock (Propylene Oxide)Petroleum-based propyleneDehydration of bio-glycerol derived propylene glycol researchgate.netdicp.ac.cnUtilizes renewable resources, valorizes biodiesel byproducts
Feedstock (Isopropanol)Hydration of propeneHydrogenation of bio-based acetone; direct fermentation mdpi.comReduces reliance on fossil fuels
SynthesisHomogeneous basic catalysts (e.g., NaOH)Use of reusable heterogeneous catalysts or ionic liquids researchgate.netEasier catalyst separation, reduced waste, potentially milder reaction conditions
ApplicationUse of traditional, often more hazardous, solventsReplacement for E-series glycol ethers and other solvents of concern solventis.netImproved safety profile, lower toxicity, enhanced biodegradability

Development of Novel Catalytic Systems for Sustainable Production

The industrial synthesis of this compound via the reaction of propylene oxide with isopropanol is critically dependent on the catalyst used. Future research is geared towards developing novel catalytic systems that are not only highly efficient and selective but also environmentally benign.

Traditional homogeneous catalysts, such as sodium hydroxide (B78521) (NaOH) or sodium alcoholates, while effective, present significant challenges, including difficulty in separation from the product, corrosion issues, and the generation of liquid waste. researchgate.net Consequently, the development of heterogeneous catalysts is a major research thrust. Solid catalysts like basic metal oxides (e.g., MgO), amine-modified porous silica, and acidic zeolites offer the distinct advantage of being easily separable from the reaction mixture, enabling continuous processes and catalyst recycling. researchgate.net

A particularly promising area is the use of ionic liquids as catalysts. researchgate.net These compounds are salts that are liquid at low temperatures and have negligible vapor pressure, making them environmentally friendly. Studies have shown that certain basic ionic liquids can catalyze the synthesis of propylene glycol ethers with higher efficiency than traditional catalysts like NaOH under mild conditions. researchgate.net Their unique properties may also enable a novel electrophilic-nucleophilic dual activation mechanism, enhancing reaction rates. researchgate.net

Furthermore, bifunctional catalysts are being explored to streamline production. For instance, an aluminum-modified titanium silicalite-1 (Al-TS-1) catalyst has been developed for the one-pot synthesis of propylene glycol methyl ether directly from propylene. rsc.org This catalyst possesses both epoxidation sites (Ti) and ring-opening sites (Al), demonstrating a synergistic effect that boosts selectivity. rsc.org Similar bifunctional systems could be designed for the direct synthesis of this compound from propylene and isopropanol, representing a significant process intensification.

Table 2: Comparison of Catalytic Systems for Propylene Glycol Ether Synthesis
Catalyst TypeExamplesAdvantagesResearch Trajectory
Homogeneous BasicNaOH, Sodium Alcoholates researchgate.netHigh activityPhasing out due to separation and waste issues
Heterogeneous SolidMgO, CaO, Zeolites, Alumina-pillared clays (B1170129) researchgate.netEasy separation, reusability, suitable for continuous flow reactorsImproving stability, selectivity, and resistance to deactivation
Ionic LiquidsAcetate-based ionic liquids researchgate.netHigh catalytic efficiency, low volatility, environmentally benign, novel reaction mechanisms researchgate.netDesigning task-specific ionic liquids, improving recyclability and cost-effectiveness
BifunctionalAluminum-modified Titanium Silicalite-1 (Al-TS-1) rsc.orgEnables one-pot synthesis from alkene, process intensification, high selectivity rsc.orgDevelopment of specific bifunctional catalysts for this compound synthesis

Emerging Applications in Specialized Chemical Fields

While this compound is a well-established solvent in the coatings and cleaning industries, its unique properties are paving the way for its use in more specialized, high-value fields.

Electronics and Semiconductor Manufacturing: The electronics industry demands solvents of exceptionally high purity for various delicate processes. Propylene glycol ethers, particularly their acetate (B1210297) derivatives like PGMEA, are crucial in this sector. prismaneconsulting.comnbinno.com They are used as high-performance solvents for photoresists in semiconductor lithography and as cleaning agents for silicon wafers and electronic components. prismaneconsulting.comccp.com.twgoogle.com The advantages of propylene glycol ethers include their excellent solvency, controlled evaporation rates, and ability to leave minimal residue, which is critical for preventing defects in microelectronic circuits. prismaneconsulting.comnbinno.com Research is focused on producing electronic-grade this compound with ultra-low levels of metallic ions and other impurities to meet the increasingly stringent requirements of next-generation semiconductor manufacturing. prismaneconsulting.com

Pharmaceutical Formulations: The low toxicity profile of P-series glycol ethers makes them attractive candidates for pharmaceutical applications. Alcohols such as propylene glycol and isopropanol are already widely used as solvents and co-solvents in oral, topical, and parenteral drug formulations. uomustansiriyah.edu.iqpccarx.comlaballey.com this compound could serve a similar role, particularly in topical and transdermal drug delivery systems. Its amphiphilic nature—possessing both polar (hydroxyl) and nonpolar (alkoxy and alkyl) groups—may allow it to function as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin's lipid barrier. researchgate.net Future research will likely involve evaluating its efficacy and safety as a vehicle for delivering specific APIs and its compatibility with other excipients in complex formulations.

Advanced Computational Methodologies for Comprehensive Understanding

To accelerate the discovery of new applications and optimize production processes, researchers are turning to advanced computational methodologies. These tools provide a molecular-level understanding of the behavior of this compound, complementing experimental work.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamic behavior of molecules in liquid states. For this compound, MD can be used to investigate its properties as a solvent, including its interactions with various solutes, such as polymers, resins, and APIs. mdpi.com By simulating the system at an atomistic level, researchers can analyze hydrogen bonding networks, solvation shell structures, and the conformational behavior of both the solvent and solute molecules. researchgate.netnih.govchemrxiv.org Such simulations, which have been successfully applied to related molecules like ethylene (B1197577) glycol, can predict physical properties like density and viscosity and provide insights into how this compound functions as a coupling agent or a film-forming aid in coatings. mdpi.comrsc.org

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is invaluable for understanding reaction mechanisms, predicting spectroscopic properties, and elucidating catalytic activity. nih.govnih.gov In the context of this compound, DFT calculations can be used to model the synthesis reaction, helping to identify the most likely reaction pathways and transition states on a catalyst's surface. rsc.org This knowledge is crucial for designing more efficient and selective catalysts. DFT can also be used to calculate molecular properties such as electrostatic potential maps, which indicate sites susceptible to electrophilic or nucleophilic attack, providing a deeper understanding of its reactivity and intermolecular interactions. nih.govresearchgate.net

Table 3: Application of Computational Methods to this compound Research
MethodologyDescriptionPotential Applications for this compound
Molecular Dynamics (MD)A computer simulation method for analyzing the physical movements of atoms and molecules.- Predicting bulk properties (density, viscosity).
  • Studying solvent-solute interactions in formulations.
  • Analyzing hydrogen bonding and solvation structures. nih.gov
  • Investigating its role as a permeation enhancer in drug delivery.
  • Density Functional Theory (DFT)A quantum mechanical method to investigate the electronic structure of many-body systems.- Elucidating reaction mechanisms for synthesis. rsc.org
  • Designing novel catalysts by modeling catalyst-substrate interactions.
  • Predicting spectroscopic data (NMR, IR).
  • Calculating molecular properties (dipole moment, reactivity indices). nih.gov
  • Q & A

    Q. What are the recommended laboratory methods for synthesizing 1-Isopropoxy-2-butanol?

    • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution reactions, such as the Williamson ether synthesis, where 2-butanol reacts with isopropyl bromide under basic conditions. Alternative pathways include acid-catalyzed condensation of alcohols. Computational tools like AI-driven retrosynthesis models (e.g., Template_relevance Reaxys or Pistachio) can predict feasible routes by analyzing analogous ethers (e.g., 3-Isopropoxy-1-propanol) . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) should be guided by literature on structurally similar compounds .

    Q. What safety protocols are critical when handling this compound in experimental settings?

    • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use EN 374-certified chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent dermal/ocular exposure. Prolonged exposure requires respiratory protection in poorly ventilated areas .
    • Environmental Controls : Conduct experiments in fume hoods to minimize inhalation risks. Contain spills using inert absorbents to prevent groundwater contamination .
    • Post-Exposure Measures : Immediately wash skin with soap and water; apply restorative skincare products to mitigate irritation .

    Q. How can researchers characterize the purity and structure of this compound?

    • Methodological Answer :
    • Spectroscopic Analysis : Employ 1^1H/13^13C NMR to confirm the ether linkage and branching. Compare spectral data with PubChem records (e.g., InChIKey: GBSGXZBOFKJGMG-UHFFFAOYSA-N for 3-Isopropoxy-1-propanol) .
    • Chromatography : Use GC-MS or HPLC with standards to assess purity. Cross-reference retention indices with NIST Chemistry WebBook datasets for validation .

    Advanced Research Questions

    Q. How can computational chemistry resolve discrepancies in this compound’s physicochemical properties?

    • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., boiling point, solubility) require multi-method validation:
    • Molecular Dynamics (MD) Simulations : Model intermolecular interactions (e.g., hydrogen bonding with water) to predict solubility. Compare results with experimental measurements from NIST or PubChem .
    • Density Functional Theory (DFT) : Calculate thermodynamic properties (e.g., enthalpy of vaporization) and benchmark against empirical data. Adjust basis sets and solvation models to improve accuracy .

    Q. What strategies optimize the reaction yield of this compound in stereoselective synthesis?

    • Methodological Answer :
    • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess. Refer to studies on phenylpropanol derivatives for catalyst design principles .
    • Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress. Adjust temperature and solvent polarity to favor transition states .

    Q. How do researchers address contradictions in toxicity or environmental impact data for this compound?

    • Methodological Answer :
    • Ecotoxicity Assessment : Conduct in vitro assays (e.g., algal growth inhibition) if existing data are lacking. Cross-validate with predictive models like EPA ECOSAR .
    • Literature Meta-Analysis : Systematically review conflicting studies (e.g., biodegradability rates) and identify variables (e.g., microbial consortia, pH) causing discrepancies .

    Data-Driven Research Questions

    Q. Which databases provide reliable physicochemical data for this compound?

    • Methodological Answer : Prioritize peer-reviewed sources:
    • NIST Chemistry WebBook : For thermodynamic and spectral data .
    • PubChem : For structural descriptors (e.g., InChI, SMILES) and computed properties .
    • Reaxys : For reaction conditions and yields of analogous ethers .

    Q. What experimental designs minimize side-product formation during this compound synthesis?

    • Methodological Answer :
    • Solvent Selection : Use aprotic solvents (e.g., THF) to reduce nucleophilic competition.
    • Temperature Gradients : Implement gradual heating to avoid runaway reactions.
    • Byproduct Monitoring : Employ TLC or GC-MS to track intermediates and adjust stoichiometry .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.